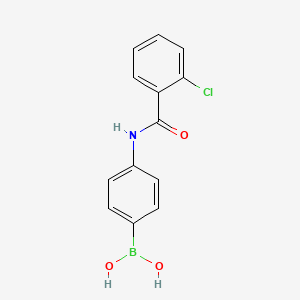
(4-(2-Chlorobenzamido)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Chlorobenzamido)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-chlorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Chlorobenzamido)phenyl)boronic acid typically involves the formation of the boronic acid group through hydroboration or borylation reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Chlorobenzamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents compatible with the functional groups present .
Major Products Formed
The major products formed from these reactions include phenols, amines, and other substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(4-(2-Chlorobenzamido)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-(2-Chlorobenzamido)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, blocking its activity. This interaction is particularly effective against enzymes with serine or threonine residues in their active sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other arylboronic acids and boronate esters, such as phenylboronic acid and pinacol boronic esters .
Uniqueness
What sets (4-(2-Chlorobenzamido)phenyl)boronic acid apart is the presence of the 2-chlorobenzamido group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for targeted applications in medicinal chemistry and enzyme inhibition studies .
Conclusion
This compound is a versatile and valuable compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a subject of ongoing research and development in various scientific fields.
Properties
Molecular Formula |
C13H11BClNO3 |
|---|---|
Molecular Weight |
275.50 g/mol |
IUPAC Name |
[4-[(2-chlorobenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H11BClNO3/c15-12-4-2-1-3-11(12)13(17)16-10-7-5-9(6-8-10)14(18)19/h1-8,18-19H,(H,16,17) |
InChI Key |
YHNOVSZMOAYNRN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



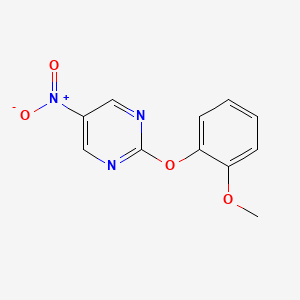
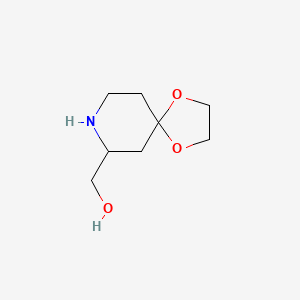

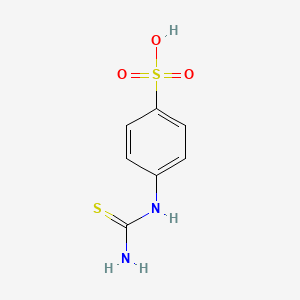


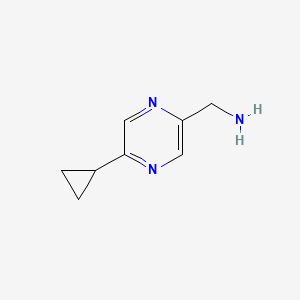
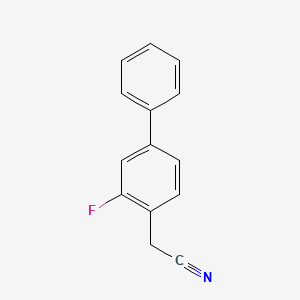
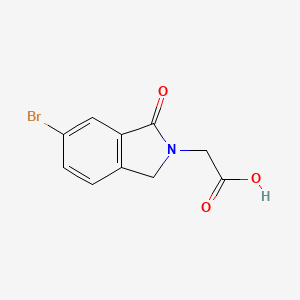
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
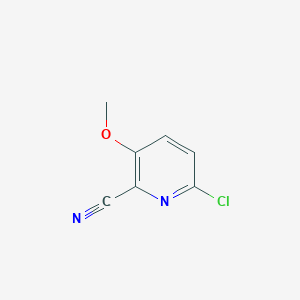
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

